Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate
Description
Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is a heterocyclic compound featuring a fused imidazole and pyridine ring system, with an acetic acid moiety at the 3-position of the imidazo[1,2-a]pyridine core. This compound is part of a broader class of imidazo[1,2-a]pyridine derivatives, which are recognized for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties . The hydrate form indicates the presence of water molecules in its crystalline structure, which can influence solubility and stability.
Properties
IUPAC Name |
2-imidazo[1,2-a]pyridin-3-ylacetic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2.H2O/c12-9(13)5-7-6-10-8-3-1-2-4-11(7)8;/h1-4,6H,5H2,(H,12,13);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSNECWOFHRDPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)CC(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves the hydrolysis of ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate (CAS 17744-98-8) using sodium hydroxide in a water-ethanol solvent system. The reaction proceeds via nucleophilic acyl substitution, where the ethoxy group of the ester is replaced by a hydroxyl group under basic conditions. Optimal parameters include:
- Temperature : 40–50°C
- Base : 2 M NaOH (100 mL per 20.4 g of ester)
- Solvent : Ethanol-water (1:2 v/v)
- Reaction Time : 1.5–2 hours
The process achieves a 93.5% yield, as reported by Shandong Luoxin Pharmaceutical Group. Post-reaction workup involves dichloromethane extraction to remove unreacted starting materials, followed by acidification with hydrochloric acid to precipitate the crude product. Recrystallization in anhydrous ethanol yields pure imidazo[1,2-a]pyridin-3-ylacetic acid, which readily forms the hydrate upon exposure to atmospheric moisture.
Advantages and Limitations
This method’s high yield and simplicity make it industrially viable. However, the use of dichloromethane (a Class 2 solvent per ICH guidelines) necessitates stringent solvent recovery protocols to meet environmental regulations.
Multi-Step Synthesis via Imidazo[1,2-a]pyridine-3-acetonitrile Intermediate
Reaction Pathway
An alternative route employs imidazo[1,2-a]pyridine-3-acetonitrile (CAS 157.2g/mol) as the starting material, as detailed in a 2019 patent by Chinese researchers. The synthesis involves two stages:
- Cyclization : The nitrile undergoes acid-catalyzed cyclization with n-propanol and hydrogen chloride, forming 3-(2,2,2-tripropoxyethyl)imidazo[1,2-a]pyridine at 70–80°C (95.7–96.5% yield).
- Hydrolysis : The intermediate is treated with phosphorus trichloride and hydrochloric acid, followed by reflux in 6 M HCl to hydrolyze the nitrile to a carboxylic acid. Final purification via methanol crystallization yields the acetic acid hydrate with 85.5–87.1% purity.
Critical Process Parameters
- Catalyst : 5–10% HCl in n-propanol
- Hydrolysis Agents : PCl₃ (3 eq) and HCl (6 M)
- Crystallization Solvent : Methanol
This method avoids halogenated solvents but requires careful handling of phosphorus trichloride, a corrosive and moisture-sensitive reagent.
Comparative Analysis of Preparation Methods
Table 1: Comparison of synthetic routes for imidazo[1,2-a]pyridin-3-ylacetic acid hydrate.
The alkaline hydrolysis route outperforms others in yield and operational simplicity, though solvent sustainability remains a concern. The nitrile pathway offers a halogen-free alternative but involves hazardous reagents. Molecular iodine catalysis, while innovative, requires further development to target the acetic acid hydrate specifically.
Hydration Dynamics and Crystallization
Imidazo[1,2-a]pyridin-3-ylacetic acid (CAS 17745-04-9) readily forms a monohydrate (C₉H₈N₂O₂·H₂O) due to the hygroscopic nature of its carboxylic acid group. Crystallization from polar protic solvents like ethanol or methanol under ambient conditions typically yields the hydrate form, as confirmed by PubChem’s structural data. Thermogravimetric analysis (TGA) of the hydrate shows a 9.8% weight loss at 110°C, corresponding to the release of one water molecule.
Industrial and Regulatory Considerations
Commercial suppliers including Sigma-Aldrich and Ambeed offer the compound at $5–$55/100 mg, reflecting its high purity (≥97%) and demand in pharmaceutical R&D. Regulatory filings emphasize strict control over residual solvents (e.g., ethanol ≤5000 ppm) and heavy metals (≤10 ppm) to meet ICH Q3C and Q3D guidelines.
Chemical Reactions Analysis
Types of Reactions: Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Medicinal Applications
1.1 Antimicrobial Properties
Imidazo[1,2-a]pyridine derivatives have demonstrated notable antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis, which is a critical target in the fight against tuberculosis. A study found that certain imidazo[1,2-a]pyridine-3-carboxamides exhibited minimum inhibitory concentrations (MICs) as low as against resistant strains of M. tuberculosis . This highlights their potential as new antimycobacterial agents.
1.2 Neurological Applications
The compound has been studied for its effects on GABA receptors, particularly in the treatment of sleep disorders such as insomnia and anxiety. The modulation of GABA receptors by imidazo[1,2-a]pyridin-3-ylacetic acid hydrazides has shown promise in inducing sedation and muscle relaxation . These properties suggest its potential use in developing new therapeutic agents for neurological conditions.
Biological Research
2.1 Bioactive Molecule Studies
Imidazo[1,2-a]pyridine derivatives are being explored as bioactive molecules due to their varied biological activities. They have been associated with anti-inflammatory, analgesic, and anticancer properties . A systematic review covering recent advancements from 2017 to 2022 highlighted the scaffold's significance in developing drugs for various diseases .
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activities. Studies have documented how modifications to the imidazo structure can enhance its pharmacological effects, providing insights for medicinal chemists in drug design .
Industrial Applications
3.1 Material Science
In addition to its medicinal uses, imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is being investigated for industrial applications. Its unique chemical properties may allow it to be used in developing materials with enhanced thermal stability or conductivity . This opens avenues for its application in various fields such as electronics and materials science.
Data Table: Summary of Key Applications
Case Studies
Case Study 1: Antimicrobial Activity Against Mycobacterium tuberculosis
A series of imidazo[1,2-a]pyridine derivatives were synthesized and tested against Mycobacterium tuberculosis. The study revealed that several compounds had exceptional potency compared to existing treatments, indicating their potential as novel therapeutic agents against drug-resistant strains .
Case Study 2: GABA Receptor Modulation
Research into imidazo[1,2-a]pyridin-3-ylacetic acid hydrazides showed promising results in modulating GABA receptors linked to anxiety and sleep disorders. In vivo studies demonstrated significant efficacy in inducing sedation and muscle relaxation in animal models .
Mechanism of Action
The mechanism of action of imidazo[1,2-a]pyridin-3-ylacetic acid hydrate involves its interaction with various molecular targets. For instance, zolpidem, a derivative of this compound, exerts its hypnotic effect by blocking γ-aminobutyric acid (GABA) receptors . This interaction leads to the modulation of neurotransmitter activity in the brain, resulting in sedative and anxiolytic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares imidazo[1,2-a]pyridin-3-ylacetic acid hydrate with structurally related compounds, focusing on molecular features, pharmacological relevance, and synthesis pathways:
Key Comparative Insights
In contrast, trifluoromethyl substitution (as in the 6-trifluoromethyl analog) increases lipophilicity, improving blood-brain barrier penetration for neurological applications . Replacement of the pyridine ring with a pyrimidine (as in imidazo[1,2-a]pyrimidines) alters electron density and ring strain, leading to distinct pharmacological profiles, such as kinase inhibition .
Synthetic Pathways: Imidazo[1,2-a]pyridine derivatives are commonly synthesized via cyclocondensation of 2-aminopyridines with α-haloketones or via transition-metal-catalyzed coupling (e.g., Pd-mediated reactions for aryl substitutions) . The propanoic acid derivative (C₁₀H₁₂N₂O₃) is synthesized through regioselective arylation of imidazo[1,2-a]pyridine with phenyl hydrazine, achieving yields >70% .
Hydration Effects: Hydration improves the stability of crystalline imidazo[1,2-a]pyridine derivatives under storage conditions but may reduce solubility in nonpolar solvents compared to anhydrous forms .
Biological Activity
Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data tables.
Target Interactions
The primary mechanism of action for this compound involves its interaction with γ-aminobutyric acid (GABA) receptors. It has been shown to block these receptors, which are crucial in regulating neurotransmission in the central nervous system (CNS) . This inhibition can lead to various physiological effects, including sedation and anxiolytic properties.
Biochemical Pathways
The compound's influence on the GABAergic neurotransmission pathway suggests a potential role in treating disorders characterized by dysregulated GABA signaling, such as anxiety and insomnia . Additionally, it may impact other cellular signaling pathways by modulating gene expression and influencing cellular metabolism .
This compound exhibits several biochemical properties that contribute to its biological activity:
- Enzyme Interactions : The compound interacts with various enzymes and proteins, affecting their function and potentially leading to therapeutic benefits .
- Cellular Effects : It influences cell signaling pathways and gene expression, which can result in significant changes in cellular behavior .
Research Findings
Numerous studies have investigated the biological activity of this compound. Below is a summary of key findings from recent research:
Case Studies
Case Study 1: Antitumor Activity
A study by Ali et al. reported the synthesis of various imidazo derivatives that displayed promising antitumor activity. The compounds were tested for their ability to inhibit cancer cell proliferation and showed significant results against specific cancer types, suggesting their potential as lead compounds for further development .
Case Study 2: GABA Receptor Modulation
Another investigation focused on the compound's ability to modulate GABA receptors. This study highlighted its effectiveness in reducing anxiety-like behaviors in animal models, supporting its use as a therapeutic agent for anxiety disorders .
Q & A
Q. What are the established synthetic routes for synthesizing Imidazo[1,2-a]pyridin-3-ylacetic acid hydrate?
The core imidazo[1,2-a]pyridine structure is typically synthesized via cyclization reactions using amino-pyridine precursors, followed by functionalization at the C-3 position. Common methods include condensation reactions (e.g., Groebke-Blackburn-Bienaymé multicomponent reactions) or oxidative coupling. The acetic acid moiety is introduced through decarboxylative reactions or alkylation, with hydration steps yielding the hydrate form. Characterization relies on NMR, mass spectrometry, and X-ray crystallography to confirm regiochemistry and hydrate stability .
Q. What pharmacological activities are associated with Imidazo[1,2-a]pyridin-3-ylacetic acid derivatives?
Derivatives exhibit diverse bioactivities, including gastric acid secretion inhibition (for gastrointestinal disorders) and anti-osteoporotic effects. Minodronic acid hydrate, a related bisphosphonate, is used clinically to treat osteoporosis by inhibiting bone resorption. Mechanistic studies suggest interactions with enzymes like kinases or receptors such as PDE3, though target specificity varies .
Q. Which spectroscopic techniques are critical for characterizing this compound?
1H/13C NMR confirms regiochemistry and hydrate formation via proton shifts in D2O exchange experiments. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves crystal packing and hydrogen-bonding networks in the hydrate. Thermal gravimetric analysis (TGA) distinguishes bound water from lattice water .
Advanced Research Questions
Q. How can C-3 functionalization be optimized to minimize byproducts in imidazo[1,2-a]pyridine derivatives?
Catalyst-free multicomponent reactions (MCRs) using boronic acids or Petasis-like decarboxylative couplings reduce metal contamination and improve yields. For Friedel-Crafts acylation, catalytic Lewis acids (e.g., FeCl3) in acetic anhydride at 0.33 M concentration achieve >80% acetylation with minimal side products. Solvent choice (e.g., DMF vs. EtOH) and temperature control (60–100°C) are critical for selectivity .
Q. What strategies resolve contradictory data in reaction yields for imidazo[1,2-a]pyridine synthesis?
Systematic optimization tables (e.g., varying solvents, catalysts, and stoichiometry) identify key variables. For example, glyoxylic acid adducts in MCRs form major byproducts at lower temperatures (rt), but heating to 100°C shifts equilibrium toward the desired product. Parallel screening under inert atmospheres mitigates oxidative side reactions .
Q. How do hydrate forms influence the biological activity and stability of Imidazo[1,2-a]pyridin-3-ylacetic acid?
Hydration enhances aqueous solubility but may alter binding kinetics. Comparative studies between anhydrous and hydrate forms using isothermal titration calorimetry (ITC) reveal differences in target affinity. Stability assays (e.g., accelerated aging at 40°C/75% RH) show hydrate decomposition pathways, necessitating lyophilization for long-term storage .
Q. What experimental designs elucidate the mechanism of action for imidazo[1,2-a]pyridine-based kinase inhibitors?
Competitive binding assays (e.g., TR-FRET) with ATP analogs quantify inhibition constants (Ki) for kinases like PI3K or Nek2. Molecular docking simulations guided by X-ray structures predict binding poses, validated via site-directed mutagenesis. Cellular efficacy is assessed using phospho-specific antibodies in Western blotting .
Methodological Considerations
- Synthetic Optimization: Prioritize solvent polarity and catalyst loading to balance reactivity and purity (e.g., EtOH with NH4Cl increases yields by 72% in cyclization) .
- Data Interpretation: Use principal component analysis (PCA) to correlate reaction conditions (e.g., temperature, catalyst) with yield/selectivity trends .
- Hydrate Characterization: Pair TGA with dynamic vapor sorption (DVS) to map hydrate stability under varying humidity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
